molecular formula C21H26N2O2 B11080030 N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline

N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline

Cat. No.: B11080030
M. Wt: 338.4 g/mol
InChI Key: NTAMGNMGZJNTBN-UHFFFAOYSA-N
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Description

N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with multiple methoxy and dimethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE can be achieved through a multi-step process involving several key reactions. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the use of boronic acids, amines, and aldehydes under mild conditions to form the desired intermediate. The Pomeranz–Fritsch–Bobbitt cyclization is then employed to construct the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: The methoxy and dimethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1(2H)-ISOQUINOLINYLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is unique due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C21H26N2O2/c1-13-7-8-17(14(2)9-13)22-20-16-11-19(25-6)18(24-5)10-15(16)12-21(3,4)23-20/h7-11H,12H2,1-6H3,(H,22,23)

InChI Key

NTAMGNMGZJNTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C)C

Origin of Product

United States

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